N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
説明
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c1-2-25(22,23)11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAASBQDGZXFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Thiazolidinedione-Acetamide Derivatives (GB18, GB19, GB20)
Structural Differences :
- Core : The target compound has a benzamide linkage, whereas GB18–GB20 (e.g., GB18: N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) feature acetamide-linked thiazolidinedione moieties.
- Substituents : GB18–GB20 include benzylidene groups (e.g., 4-fluorobenzylidene in GB18), while the target compound lacks this moiety.
Physicochemical Properties :
| Property | Target Compound | GB18 | GB19 | GB20 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 367.39 (calculated) | 449.43 | 445.46 | 459.49 |
| Melting Point (°C) | Not reported | >300 | 295–297 | 271–273 |
| HPLC Purity (%) | Not reported | 95.31 | 95.99 | 97.49 |
| Yield (%) | Not reported | 57 | 58 | 65 |
Spectroscopic Data :
- IR : The target compound’s IR spectrum would show C=O (amide, ~1660 cm⁻¹), S=O (sulfonyl, ~1350–1150 cm⁻¹), and C-F (~1250 cm⁻¹) stretches, analogous to GB18–GB20 .
- NMR : The ¹H NMR of the target compound would display signals for aromatic protons (δ 7.0–8.5 ppm), fluorinated thiazole protons, and ethylsulfonyl CH₂/CH₃ groups (~δ 1.5–3.5 ppm), similar to shifts observed in GB derivatives .
Functional Implications :
Hydrochloride Salt Derivative ()
The compound N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride differs in two key aspects:
Substituents: A 3-(dimethylamino)propyl group replaces the hydrogen on the benzamide nitrogen, introducing a cationic tertiary amine.
Sulfonyl Group : Methylsulfonyl (vs. ethylsulfonyl) reduces steric bulk and alters lipophilicity (logP).
Implications :
- The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.
- The dimethylamino group may enhance cellular uptake via protonation at physiological pH .
Sulfonyl-Containing Triazoles ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share the ethylsulfonyl group but feature a triazole core instead of benzothiazole.
Key Comparisons :
- Synthesis : Both classes require sulfonyl group introduction via nucleophilic substitution or Friedel-Crafts reactions.
- Stability : The ethylsulfonyl group in the target compound may hydrolyze under alkaline conditions (pH >9), as observed in sulfonylurea herbicides (e.g., half-life of 0.2 days at pH 9) .
Agrochemical Benzamide Derivatives ()
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares a benzamide backbone but includes pyridine and trifluoromethylphenoxy groups.
Functional Insights :
- Diflufenican’s pyridine ring and lipophilic substituents enhance herbicidal activity, whereas the target compound’s ethylsulfonyl group may favor different biological targets (e.g., enzyme inhibition) .
準備方法
Fluorination of Benzo[d]thiazole Precursors
The 4,6-difluorobenzo[d]thiazol-2-amine scaffold is synthesized via a modified Hinsberg thiazole cyclization. Starting with 4,6-difluoro-1,2-benzenediamine, the reaction proceeds with carbon disulfide (CS₂) in anhydrous ethanol under reflux (78°C, 6 hours), followed by acidification with concentrated HCl to precipitate the thiazole ring.
Key Reaction Conditions
Alternative Fluorination Routes
For substrates lacking pre-installed fluorine atoms, direct fluorination using diethylaminosulfur trifluoride (DAST) is employed. Treatment of 2-aminobenzo[d]thiazole with DAST (2.5 equiv) in dichloromethane at 0°C introduces fluorine atoms at the 4- and 6-positions, albeit with moderate regioselectivity (55% yield).
Synthesis of 3-(Ethylsulfonyl)benzoyl Chloride
Thioether Formation and Oxidation
3-Bromobenzoic acid is converted to 3-(ethylthio)benzoic acid via nucleophilic aromatic substitution. Sodium ethanethiolate (NaSEt, 1.2 equiv) reacts with 3-bromobenzoic acid in dimethylformamide (DMF) at 120°C for 12 hours under nitrogen. Subsequent oxidation with hydrogen peroxide (30% H₂O₂) in acetic acid yields 3-(ethylsulfonyl)benzoic acid (89% yield).
Key Reaction Conditions
Acid Chloride Formation
3-(Ethylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂, 2.5 equiv) under reflux (70°C, 3 hours) to generate the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in the coupling step.
Amide Coupling Reaction
Reaction Conditions
The acid chloride (1.2 equiv) is reacted with 4,6-difluorobenzo[d]thiazol-2-amine (1 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (Et₃N, 3 equiv) is added to scavenge HCl. The mixture is warmed to room temperature and stirred for 12 hours.
Key Parameters
- Solvent : THF
- Temperature : 0°C → room temperature
- Yield : 63–67%
- Purification : Recrystallization from ethanol
Spectroscopic Validation
- FTIR (KBr) :
- ¹H-NMR (DMSO-d₆) :
- ¹³C-NMR (DMSO-d₆) :
Physicochemical and Analytical Data
Table 1: Synthesis Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Rf Value |
|---|---|---|---|
| Thiazole cyclization | CS₂, HCl, reflux | 68–72 | 0.62 |
| Sulfone oxidation | H₂O₂, CH₃COOH, 80°C | 89 | 0.57 |
| Amide coupling | SOCl₂, Et₃N, THF | 63–67 | 0.68 |
Table 2: Spectral Assignments
| Functional Group | FTIR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| Amide (CONH) | 3,448 | 9.04 (s) | 169.8 |
| Ethylsulfonyl (SO₂) | 1,300, 1,076 | 3.12 (q), 1.32 (t) | 44.5, 12.8 |
| Aromatic C-F | 1,415 | 7.54–8.48 (m) | 153.1 |
Challenges and Optimization
Regioselective Fluorination
Direct fluorination of benzo[d]thiazole using DAST achieves moderate yields due to competing side reactions. Pre-functionalized difluoroaniline precursors provide superior regiocontrol but require additional synthetic steps.
Sulfone Oxidation Efficiency
Incomplete oxidation of 3-(ethylthio)benzoic acid to the sulfone results in residual thioether byproducts. Excess H₂O₂ (4 equiv) and extended reaction times (6 hours) improve conversion to >95%.
Amide Coupling Side Reactions
Competitive hydrolysis of the acid chloride is mitigated by maintaining low temperatures (0–5°C) during reagent mixing. Anhydrous THF and molecular sieves further suppress hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
